

N-(p-Chlorobenzoyl)-p-anisidine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-(p-Chlorobenzoyl)-p-anisidine

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In-Depth Technical Guide: N-(p-Chlorobenzoyl)-p-anisidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

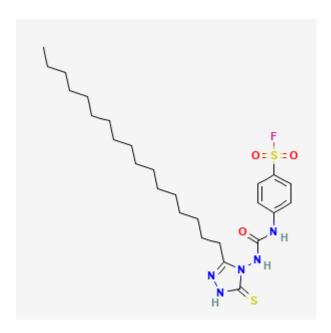
This technical guide provides a comprehensive overview of **N-(p-Chlorobenzoyl)-p-anisidine**, a molecule of interest in medicinal chemistry and biochemical research. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, a detailed synthesis protocol, and its potential biological activity. Particular emphasis is placed on clear data presentation and reproducible experimental methodology to support further research and development efforts.

Chemical Structure and Nomenclature

N-(p-Chlorobenzoyl)-p-anisidine is a benzamide derivative characterized by a p-chlorobenzoyl group attached to the nitrogen atom of p-anisidine.

Chemical Structure:





IUPAC Name: 4-Chloro-N-(4-methoxyphenyl)benzamide[1]

Synonyms: **N-(p-Chlorobenzoyl)-p-anisidine**, 4-Chloro-4'-methoxybenzanilide, N-(4-Methoxyphenyl)-4-chlorobenzamide

Physicochemical and Biological Data

A summary of the key quantitative data for **N-(p-Chlorobenzoyl)-p-anisidine** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C14H12CINO2	[1]
Molecular Weight	261.70 g/mol	[1]
CAS Number	4018-82-0	[1]
Purity (by HPLC)	100.00%	[1]
Biological Activity	Potential COX-1 Inhibitor	
Storage Condition	Refrigerator (2-8°C) for long- term storage	[1]

Synthesis of N-(p-Chlorobenzoyl)-p-anisidine



The synthesis of **N-(p-Chlorobenzoyl)-p-anisidine** can be achieved via a nucleophilic acyl substitution, specifically the Schotten-Baumann reaction, between p-anisidine and p-chlorobenzoyl chloride in the presence of a base.

Experimental Protocol

Materials:

- p-Anisidine (4-methoxyaniline)
- · p-Chlorobenzoyl chloride
- 10% Aqueous sodium hydroxide (NaOH) solution
- Ethanol
- Distilled water
- Standard laboratory glassware (e.g., round-bottom flask, dropping funnel, beaker)
- Magnetic stirrer
- Filtration apparatus (e.g., Büchner funnel)
- Ice bath

Procedure:

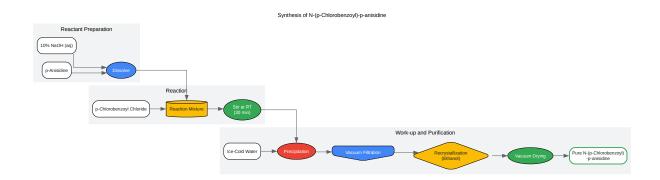
- Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of p-anisidine in a 10% aqueous sodium hydroxide solution.
- Reaction Initiation: While vigorously stirring the p-anisidine solution at room temperature, slowly add 1.0 equivalent of p-chlorobenzoyl chloride portion-wise using a dropping funnel.
- Reaction Progression: Continue stirring the reaction mixture at room temperature for an additional 30 minutes after the complete addition of p-chlorobenzoyl chloride. The formation of a precipitate should be observed.



- Product Precipitation: Pour the reaction mixture into a beaker containing ice-cold water to ensure complete precipitation of the crude product.
- Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold distilled water to remove any unreacted starting materials and salts.
- Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified N-(p-Chlorobenzoyl)-p-anisidine.
- Drying: Dry the purified product in a vacuum oven to remove any residual solvent.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **N-(p-Chlorobenzoyl)-p-anisidine**.





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Caption: Experimental workflow for the synthesis of **N-(p-Chlorobenzoyl)-p-anisidine**.

Biological Activity and Signaling Pathways

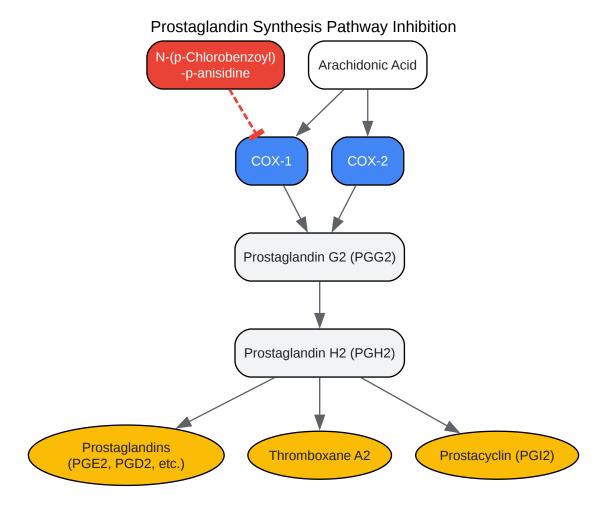
Preliminary research suggests that **N-(p-Chlorobenzoyl)-p-anisidine** may act as a selective inhibitor of cyclooxygenase-1 (COX-1). COX-1 is a key enzyme in the prostaglandin synthesis pathway, which is involved in various physiological processes, including inflammation, pain, and platelet aggregation. The selective inhibition of COX-1 is a target for the development of certain non-steroidal anti-inflammatory drugs (NSAIDs) with specific therapeutic profiles.

Further investigation is required to fully elucidate the mechanism of action and to quantify the inhibitory potency (e.g., IC₅₀ value) of **N-(p-Chlorobenzoyl)-p-anisidine** against COX-1 and to assess its selectivity over the COX-2 isoform.

Proposed Signaling Pathway Inhibition

The diagram below illustrates the general prostaglandin synthesis pathway and the putative point of inhibition by **N-(p-Chlorobenzoyl)-p-anisidine**.





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Caption: Putative inhibition of COX-1 by **N-(p-Chlorobenzoyl)-p-anisidine**.

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References

- 1. N-(4-Chlorophenyl)-4-methoxybenzamide PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-(p-Chlorobenzoyl)-p-anisidine chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at:



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